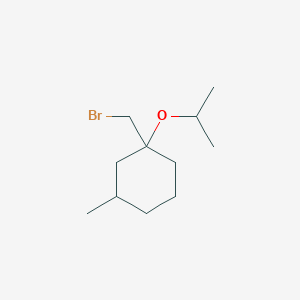
1-(Bromomethyl)-3-methyl-1-(propan-2-yloxy)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-3-methyl-1-(propan-2-yloxy)cyclohexane is an organic compound that belongs to the class of bromomethyl derivatives. This compound is characterized by the presence of a bromomethyl group attached to a cyclohexane ring, which is further substituted with a methyl group and a propan-2-yloxy group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-3-methyl-1-(propan-2-yloxy)cyclohexane can be achieved through several synthetic routes. One common method involves the bromination of 3-methyl-1-(propan-2-yloxy)cyclohexane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)-3-methyl-1-(propan-2-yloxy)cyclohexane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of methyl-substituted cyclohexane derivatives.
Applications De Recherche Scientifique
1-(Bromomethyl)-3-methyl-1-(propan-2-yloxy)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various functionalized cyclohexane derivatives.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving bromomethyl groups.
Medicine: Potential use in the development of pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-3-methyl-1-(propan-2-yloxy)cyclohexane involves the interaction of the bromomethyl group with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The propan-2-yloxy group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Bromomethyl)-3-methylcyclohexane: Lacks the propan-2-yloxy group, making it less versatile in certain chemical reactions.
1-(Bromomethyl)-1-(propan-2-yloxy)cyclohexane: Similar structure but without the methyl group, affecting its reactivity and applications.
1-(Chloromethyl)-3-methyl-1-(propan-2-yloxy)cyclohexane: Contains a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.
Uniqueness
1-(Bromomethyl)-3-methyl-1-(propan-2-yloxy)cyclohexane is unique due to the presence of both the bromomethyl and propan-2-yloxy groups, which provide a combination of reactivity and versatility in chemical synthesis
Propriétés
Formule moléculaire |
C11H21BrO |
|---|---|
Poids moléculaire |
249.19 g/mol |
Nom IUPAC |
1-(bromomethyl)-3-methyl-1-propan-2-yloxycyclohexane |
InChI |
InChI=1S/C11H21BrO/c1-9(2)13-11(8-12)6-4-5-10(3)7-11/h9-10H,4-8H2,1-3H3 |
Clé InChI |
QHBIDUHXHHNDDD-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)(CBr)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


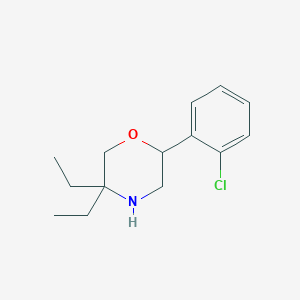



![5-{7-Oxabicyclo[2.2.1]heptan-2-yl}-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13079217.png)



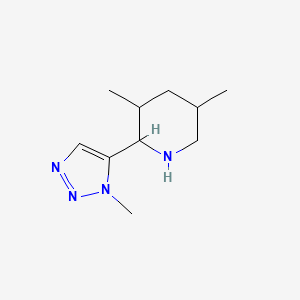


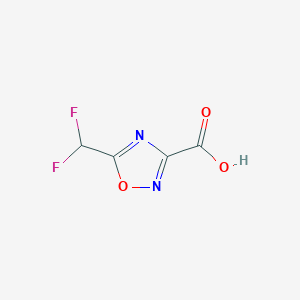
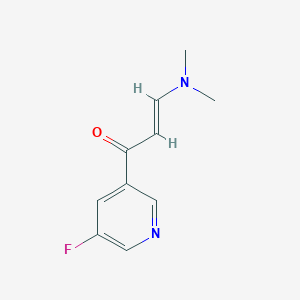
![2,2-Difluoro-2-[2-(propan-2-yl)phenyl]acetic acid](/img/structure/B13079259.png)
